
Teludipine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teludipine-d6 is a deuterium-labeled version of Teludipine hydrochloride. Teludipine is a lipophilic calcium channel blocker, which means it inhibits the influx of calcium ions through L-type calcium channels. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Mecanismo De Acción
Target of Action
Teludipine-d6 is a deuterium-labeled variant of Teludipine . Teludipine, the parent compound, is primarily a lipophilic calcium channel blocker . Calcium channels are the primary targets of this compound. These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
As a calcium channel blocker, this compound inhibits the function of calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a decrease in intracellular calcium concentrations, which can result in vasodilation and a reduction in blood pressure.
Pharmacokinetics
The pharmacokinetics of this compound is influenced by its deuterium labeling . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Análisis Bioquímico
Biochemical Properties
Teludipine-d6 interacts with calcium channels, inhibiting their function . This interaction is crucial in its role as a calcium channel blocker. The nature of these interactions is primarily through binding to the calcium channels, thereby inhibiting the flow of calcium ions .
Cellular Effects
The primary cellular effect of this compound is the inhibition of calcium channels . This inhibition can influence various cellular processes, including cell signaling pathways and cellular metabolism. By blocking calcium channels, this compound can alter the intracellular calcium concentration, which can have downstream effects on various cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with calcium channels . By binding to these channels, it inhibits the flow of calcium ions. This can lead to changes in gene expression and can influence the activity of various enzymes .
Metabolic Pathways
Given its role as a calcium channel blocker, it may interact with enzymes and cofactors involved in calcium signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Teludipine-d6 involves the incorporation of deuterium atoms into the Teludipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Teludipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the deuterium-labeled compound under different conditions.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced with other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Teludipine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of drugs.
Biology: Helps in understanding the role of calcium channels in cellular processes.
Medicine: Used in the development and testing of new drugs targeting calcium channels.
Industry: Employed in the production of isotopically labeled compounds for various research purposes
Comparación Con Compuestos Similares
Teludipine: The non-deuterated version of Teludipine-d6.
Nifedipine: Another calcium channel blocker with similar properties.
Amlodipine: A widely used calcium channel blocker in clinical settings
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Propiedades
Número CAS |
1246833-02-2 |
|---|---|
Fórmula molecular |
C28H38N2O6 |
Peso molecular |
504.657 |
Nombre IUPAC |
diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |
Clave InChI |
DKLVJXTUCNPMDC-JKAPMHMVSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |
Sinónimos |
2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester; GR 53992X-d6; GX 1296X-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


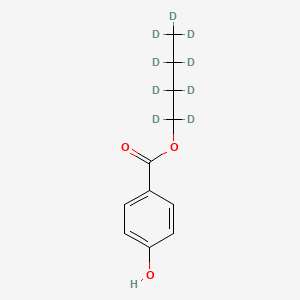
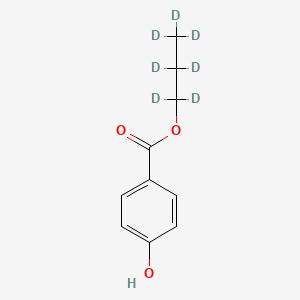
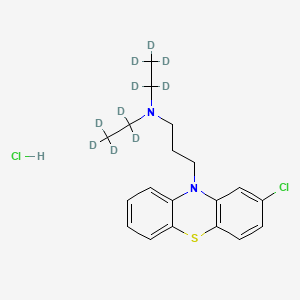
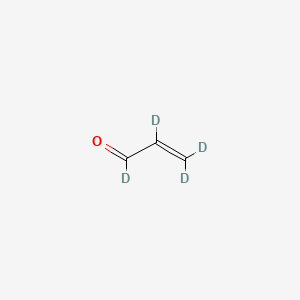
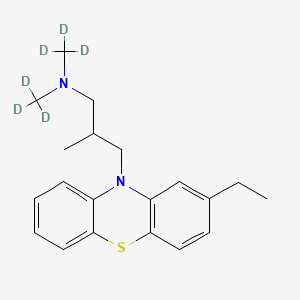
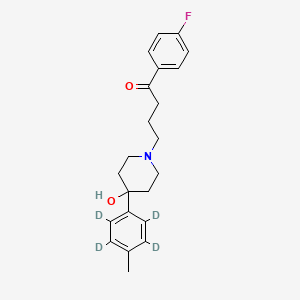

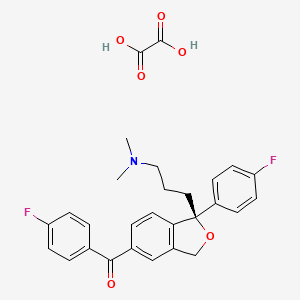
![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
